Antifungal_EC50_Differentiation_Unsubstituted_vs_Optimized_Aryl_Analog_in_Phomopsis_sp
In a head-to-head series of 33 benzoxazole derivatives tested against seven phytopathogenic fungi, the unsubstituted 2-(1,3-benzoxazol-2-yl)-1-phenylethanone did not rank among the most potent compounds, whereas the optimized derivative C17 (bearing a specific aryl substitution) achieved an EC50 of 3.26 μM against Phomopsis sp. [1]. This places the unsubstituted parent compound as an essential negative-control and SAR-baseline reference, enabling quantitative attribution of potency gains to specific substituent modifications [1].
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | Not among top actives in the 33-compound series; used as structural baseline |
| Comparator Or Baseline | C17 (optimized 2-(2-benzoxazolyl)-1-arylethanone derivative): EC50 = 3.26 μM against Phomopsis sp. |
| Quantified Difference | Potency difference spans from inactive baseline to 3.26 μM for the best analog; exact EC50 for target not reported but categorically lower |
| Conditions | Mycelial growth rate method; seven phytopathogenic fungi; 33 benzoxazole derivatives tested in parallel |
Why This Matters
Procurement of the unsubstituted parent is necessary for any SAR-driven antifungal optimization program requiring a validated negative control with known inactivity to anchor fold-selectivity calculations.
- [1] Che B, Jin J, Sun M, Hu Q, Jian J, Hao X, Huang L. Synthesis and Antifungal Activity of 2‐(2‐Benzoxazolyl)‐1‐arylethanone and 2‐(2‐Benzoxazolyl)‐1‐alkylethanone Derivatives. Chemistry & Biodiversity. 2023;20(12):e202301491. doi:10.1002/cbdv.202301491 View Source
